

HPLC method for separation and quantification of Variabilin

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Compound of Interest

Compound Name: Variabilin

Cat. No.: B611640

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An HPLC (High-Performance Liquid Chromatography) method has been developed for the separation and quantification of **Variabilin**, a bioactive furanosesterterpene primarily isolated from marine sponges of the family Irciniidae. This application note provides a detailed protocol for researchers, scientists, and drug development professionals engaged in the analysis of this marine natural product.

Introduction

Variabilin (CAS 51847-87-1) is a C25 terpenoid characterized by a furan ring and a tetronic acid moiety. It is recognized as a significant chemotaxonomic marker for the Irciniidae family of sponges. Due to its biological activities, accurate and reliable quantification of **Variabilin** in various extracts and formulations is crucial for research and development. The method outlined below utilizes reversed-phase HPLC for robust separation and quantification.

Chromatographic Conditions

A reversed-phase HPLC method is employed for the analysis of **Variabilin**. The non-polar nature of the sesterterpene backbone allows for good retention and separation on a C18 stationary phase with a polar mobile phase.

Parameter	Recommended Condition
Column	C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase	A: Water with 0.1% Formic Acid B: Acetonitrile with 0.1% Formic Acid
Gradient	Start with 60% B, increasing to 100% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate	1.0 mL/min
Column Temperature	30°C
Detection	UV at 254 nm
Injection Volume	20 µL

Quantitative Data Summary

The following table summarizes the performance characteristics of the HPLC method for the quantification of **Variabilin**. (Note: These are representative values and may vary based on the specific instrumentation and standards used).

Parameter	Value
Retention Time (tR)	Approximately 15.8 min
**Linearity (R ²) **	> 0.999
Limit of Detection (LOD)	0.1 µg/mL
Limit of Quantification (LOQ)	0.5 µg/mL
Precision (%RSD)	< 2%
Accuracy (% Recovery)	98 - 102%

Experimental Protocols

Sample Preparation

- Extraction from Sponge Tissue:
 - Lyophilize the marine sponge tissue to remove water.
 - Grind the dried tissue into a fine powder.
 - Extract the powder with a 1:1 mixture of dichloromethane and methanol at room temperature with agitation for 24 hours.
 - Filter the extract and concentrate it under reduced pressure to obtain a crude extract.
- Solid-Phase Extraction (SPE) for Clean-up:
 - Condition a C18 SPE cartridge with methanol followed by water.
 - Dissolve the crude extract in a minimal amount of the mobile phase and load it onto the SPE cartridge.
 - Wash the cartridge with a water-rich mobile phase to remove polar impurities.
 - Elute the **Variabilin**-containing fraction with a methanol or acetonitrile-rich solvent.
 - Evaporate the solvent and reconstitute the residue in the initial mobile phase for HPLC analysis.

Standard Solution Preparation

- Prepare a stock solution of purified **Variabilin** standard (e.g., 1 mg/mL) in methanol or acetonitrile.
- Prepare a series of calibration standards by serially diluting the stock solution with the initial mobile phase to cover the desired concentration range (e.g., 0.5 µg/mL to 50 µg/mL).

HPLC Analysis Protocol

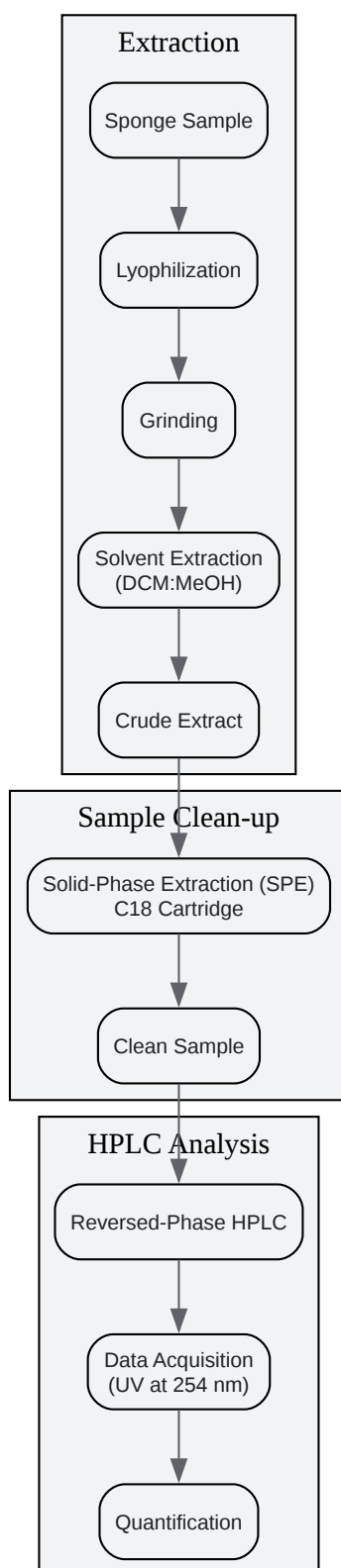
- Equilibrate the HPLC system with the initial mobile phase composition (60% B) until a stable baseline is achieved.

- Inject 20 μL of each standard solution and the prepared sample solution.
- Run the gradient elution program as described in the chromatographic conditions.
- Monitor the absorbance at 254 nm.
- Identify the **Variabilin** peak in the sample chromatogram by comparing its retention time with that of the standard.
- Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
- Quantify the amount of **Variabilin** in the sample by interpolating its peak area on the calibration curve.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the extraction and HPLC analysis of **Variabilin** from marine sponge samples.



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Caption: Workflow for **Variabilin** analysis.

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